molecular formula C9H16O3 B3257821 Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate CAS No. 29569-79-7

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate

Cat. No.: B3257821
CAS No.: 29569-79-7
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-YUMQZZPRSA-N
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Description

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate typically involves the esterification of (1S,2S)-trans-2-hydroxycyclohexanecarboxylic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases have also been explored for their selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ethyl (1S,2S)-trans-2-oxocyclohexanecarboxylate.

    Reduction: Formation of ethyl (1S,2S)-trans-2-hydroxycyclohexanol.

    Substitution: Formation of ethyl (1S,2S)-trans-2-chlorocyclohexanecarboxylate.

Scientific Research Applications

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, which can modulate its activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2S)-trans-2-hydroxycyclohexanecarboxylate: A stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.

    Ethyl (1S,2S)-trans-2-oxocyclohexanecarboxylate: An oxidized derivative with a ketone group instead of a hydroxyl group.

    Ethyl (1S,2S)-trans-2-chlorocyclohexanecarboxylate: A substituted derivative with a chlorine atom replacing the hydroxyl group

Uniqueness

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and derivatives. This makes it valuable in applications requiring precise control over molecular interactions and properties.

Properties

IUPAC Name

ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253511
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29569-79-7
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29569-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 15.6 g (0.10 mol) of methyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer separated was dried, concentrated and then distilled under reduced pressure to obtain 13.4 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 84.8%. b.p. 60° to 62° C. (0.3 mmHg).
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Synthesis routes and methods III

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 17.0 g (0.10 mol) of ethyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer thus separated was dried, concentrated and then distilled under reduced pressure to obtain 13.5 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 78.5%. b.p. 68° to 71° C. (0.2 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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